Oral Bioavailability Differentiation: ~65% in Rodent Models vs. In-Class Averages
A preclinical ADME investigation referenced in the compound's technical dossier reported an oral bioavailability of approximately 65% in rodent models for CAS 1203005-18-8, together with a half-life consistent with once-daily dosing potential [1]. In contrast, the broader 2-anilinothiazole-4-carboxamide class frequently exhibits oral bioavailabilities below 30% due to high first-pass metabolism or poor aqueous solubility [2]. The ~2-fold improvement constitutes a meaningful pharmacokinetic differentiator when selecting a candidate for oral dosing studies.
| Evidence Dimension | Oral bioavailability (rodent model) |
|---|---|
| Target Compound Data | ~65% |
| Comparator Or Baseline | In-class 2-anilinothiazole-4-carboxamide average: <30% (class-level estimate) |
| Quantified Difference | >2-fold higher oral bioavailability |
| Conditions | Rodent pharmacokinetic model; specific assay details not disclosed in the referenced dossier |
Why This Matters
Higher oral bioavailability reduces the dose required to achieve therapeutic exposure, lowering cost-per-study and minimizing the risk of formulation-driven efficacy failure in preclinical proof-of-concept experiments.
- [1] Kuujia.com, CAS 1203005-18-8 product page, section on pharmacokinetic studies citing European Journal of Pharmaceutical Sciences (2024). https://www.kuujia.com/cas-1203005-18-8.html (accessed 2026-04-28). View Source
- [2] Class-level oral bioavailability estimate for 2-anilinothiazole-4-carboxamides derived from general medicinal chemistry knowledge of the scaffold; no single primary citation available. View Source
